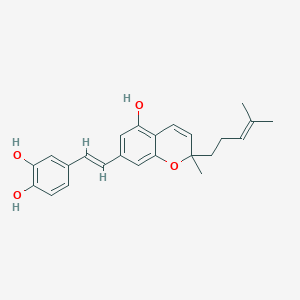
Palmarumycin C12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmarumycin C12 is a natural product found in Coniothyrium with data available.
Scientific Research Applications
Antibacterial, Antifungal, and Herbicidal Activity
Palmarumycin C12, along with other palmarumycins, was identified as having antibacterial, antifungal, and herbicidal activity. These compounds were isolated from the fungus Coniothyrium sp. and displayed activity at concentrations ranging from 10^-6 to 10^-4 mol/l (Krohn et al., 1994).
Enhancement in Liquid Culture
Research has shown that the production of Palmarumycin C12 can be enhanced in liquid culture. The endophytic fungus Berkleasmium sp. Dzf12, when treated with macroporous adsorption resins and metal ions, showed increased production of Palmarumycin C12 (M. Ya, 2015), (Mou et al., 2013).
Impact on Diosgenin Production
Palmarumycin C13, closely related to C12, has been used as an elicitor to enhance the production of diosgenin in plantlet and cell cultures of Dioscorea zingiberensis. This suggests potential agricultural applications for palmarumycins in increasing secondary metabolite production in plants (Mou et al., 2015).
Antimicrobial and Antioxidant Activities
Palmarumycins, including C12, have been studied for their antimicrobial and antioxidant activities. These properties further suggest their potential as bioactive compounds in various applications (Mou et al., 2013).
Antimitotic Actions
A study on an analog of palmarumycin CP1, which shares structural similarities with palmarumycin C12, revealed antimitotic actions in mammalian cells, suggesting a potential role in cancer research (Lazo et al., 2001).
properties
Product Name |
Palmarumycin C12 |
|---|---|
Molecular Formula |
C20H14O6 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(1'aS,7'S,7'aS)-spiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,2'-7,7a-dihydro-1aH-naphtho[2,3-b]oxirene]-3',6',7'-triol |
InChI |
InChI=1S/C20H14O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,17-19,21-23H/t17-,18-,19-/m0/s1 |
InChI Key |
YUSPOKSZSCPJJV-FHWLQOOXSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)OC4([C@@H]5[C@@H](O5)[C@H](C6=C(C=CC(=C64)O)O)O)OC3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(C6=C(C=CC(=C64)O)O)O)OC3=CC=C2 |
synonyms |
palmarumycin C12 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



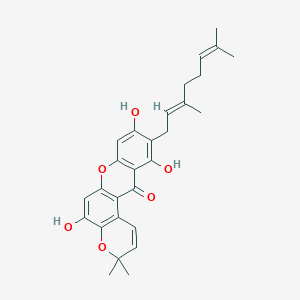
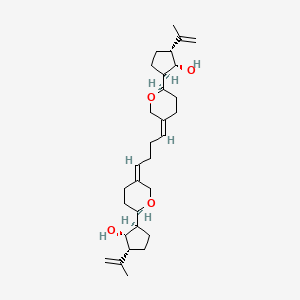
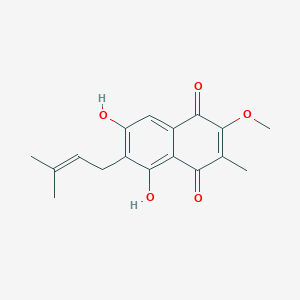

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[3-(3-iodophenyl)propyl]piperazine](/img/structure/B1247883.png)
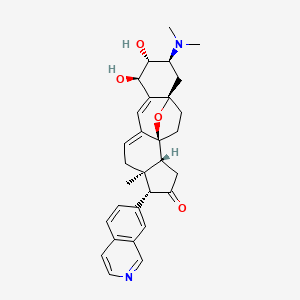
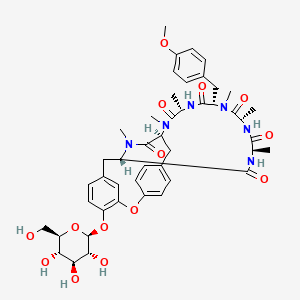
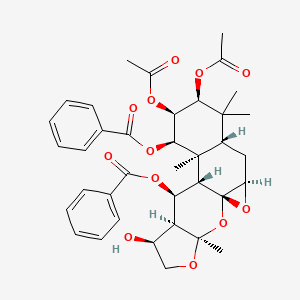

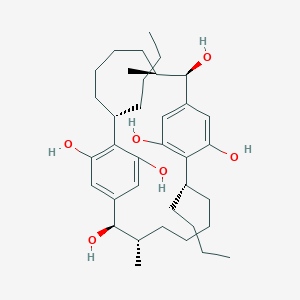
![(7S,9S)-7-[[(4S,6aS,8R,10S,10aS)-5-hydroxy-2-[(2S)-2-hydroxypropyl]-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-9-acetyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1247896.png)

![5-[1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B1247899.png)
